molecular formula C18H27N3OS B256069 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea

1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea

Cat. No. B256069
M. Wt: 333.5 g/mol
InChI Key: NSNZDVNDKWPDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea, also known as BPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BPTU is a thiourea derivative that has shown promising results in the inhibition of certain enzymes and the modulation of physiological processes.

Mechanism of Action

1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea is believed to exert its effects through the inhibition of certain enzymes and the modulation of physiological processes. The exact mechanism of action of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea is not fully understood, but it is believed to involve the binding of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea to the active site of enzymes, leading to their inhibition. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to modulate the activity of certain receptors, leading to changes in physiological processes.
Biochemical and Physiological Effects:
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to have a wide range of biochemical and physiological effects. Inhibition of acetylcholinesterase by 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. In agriculture, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to inhibit the growth of certain pests, making it a potential alternative to synthetic pesticides.

Advantages and Limitations for Lab Experiments

1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to have a wide range of potential applications in various fields, making it a versatile compound for scientific research. However, there are also limitations to the use of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has not been extensively tested for its safety and toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea. In medicine, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea could be further studied for its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. In agriculture, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea could be further tested for its efficacy as a natural pesticide. Additionally, the mechanism of action of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea could be further elucidated to better understand its effects on enzymes and physiological processes. Overall, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea is a promising compound for scientific research with a wide range of potential applications.

Synthesis Methods

The synthesis of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea involves the reaction of benzyl isothiocyanate with 3-(morpholin-4-yl)propylamine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Wittig reaction with propenal to yield 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea. The synthesis of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been optimized to achieve high yields and purity, making it a viable candidate for further research.

Scientific Research Applications

1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been extensively studied for its potential applications in various fields of science. In medicine, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In agriculture, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to have pesticidal properties, making it a potential alternative to synthetic pesticides that can have harmful effects on the environment. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to inhibit the growth of certain pests such as aphids and whiteflies, making it a promising candidate for further research.

properties

Product Name

1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea

Molecular Formula

C18H27N3OS

Molecular Weight

333.5 g/mol

IUPAC Name

1-benzyl-1-(3-morpholin-4-ylpropyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C18H27N3OS/c1-2-9-19-18(23)21(16-17-7-4-3-5-8-17)11-6-10-20-12-14-22-15-13-20/h2-5,7-8H,1,6,9-16H2,(H,19,23)

InChI Key

NSNZDVNDKWPDRS-UHFFFAOYSA-N

SMILES

C=CCNC(=S)N(CCCN1CCOCC1)CC2=CC=CC=C2

Canonical SMILES

C=CCNC(=S)N(CCCN1CCOCC1)CC2=CC=CC=C2

Origin of Product

United States

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